3,4-Diaminobenzonitrile

Vue d'ensemble

Description

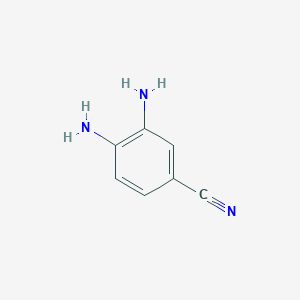

3,4-Diaminobenzonitrile: is an organic compound with the molecular formula C7H7N3 . It is characterized by the presence of two amino groups (-NH2) and a nitrile group (-C≡N) attached to a benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and dyes .

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types of Reactions

Reduction: 3,4-Diaminobenzonitrile can undergo reduction reactions, particularly the reduction of the nitrile group to an amine group.

Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions

Hydrogenation: Using hydrogen gas and palladium-carbon catalyst.

Nucleophilic Substitution: Using reagents such as alkyl halides under basic conditions.

Major Products

Reduction: The reduction of the nitrile group can yield 3,4-diaminobenzene.

Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.

Applications De Recherche Scientifique

Organic Synthesis

3,4-Diaminobenzonitrile is utilized as a building block in organic synthesis, particularly in the formation of benzimidazoles. Recent studies have demonstrated its effectiveness in reductive coupling reactions.

Case Study: Benzimidazole Synthesis

A study highlighted the direct reductive coupling of nitriles with 1,2-phenylenediamines to yield benzimidazoles with yields ranging from 95% to 99%. The reaction employs a rhodium phosphide catalyst and demonstrates the compound's utility in green chemistry approaches for synthesizing complex organic molecules .

| Reagent | Yield (%) | Conditions |

|---|---|---|

| 1,2-Phenylenediamine + Nitrile | 95-99 | Rhodium phosphide catalyst |

Corrosion Inhibition

This compound has been studied for its ability to inhibit corrosion on steel surfaces. Research utilizing electrochemical impedance spectroscopy has shown promising results in enhancing the corrosion resistance of steel when treated with this compound.

Case Study: Corrosion Inhibition Efficiency

In a study assessing the inhibition efficiency of this compound against steel corrosion, it was found that the compound significantly reduced corrosion rates. The study provided quantitative data on the effectiveness of the compound under various conditions.

| Parameter | Value |

|---|---|

| Corrosion Rate Reduction (%) | Up to 80% |

| Electrochemical Impedance | High impedance at lower frequencies |

Material Science

The compound's structural properties make it suitable for applications in material science. Its ability to form hydrogen bonds allows it to participate in creating stable polymeric structures.

Crystal Structure Insights

The crystal structure of this compound reveals a three-dimensional network formed by hydrogen bonds between amine and nitrile groups. This structural arrangement can be harnessed for developing new materials with specific mechanical properties .

Analytical Applications

This compound is also used in analytical chemistry for various applications, including chromatography and mass spectrometry. Its distinct chemical properties facilitate its use as a reference standard in analytical methods.

Mécanisme D'action

Mechanism

- The mechanism by which 3,4-diaminobenzonitrile exerts its effects depends on the specific application. In pharmaceuticals, it may act by interacting with specific enzymes or receptors, altering their activity and thereby influencing biological pathways .

Molecular Targets and Pathways

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Aminobenzonitrile: Similar structure but with only one amino group.

2-Aminobenzonitrile: Similar structure but with the amino group in a different position.

3,4-Diaminobenzophenone: Similar structure but with a ketone group instead of a nitrile group.

Uniqueness

Activité Biologique

3,4-Diaminobenzonitrile (C7H8N3), a compound with two amino groups and a cyano group, has garnered attention for its potential biological activities, particularly in corrosion inhibition and as a precursor in organic synthesis. Despite limited studies, the existing literature provides insights into its properties and applications.

This compound is a colorless to pale yellow solid, soluble in water and organic solvents. Its structure includes:

- Amino groups at positions 3 and 4 on the benzene ring.

- A cyano group at position 1.

The compound's reactivity is attributed to these functional groups, which facilitate various chemical reactions.

Corrosion Inhibition

Research has indicated that this compound exhibits significant biological activity as a corrosion inhibitor. Studies have demonstrated that it can effectively reduce corrosion rates of metals, particularly in acidic environments. The mechanism involves the formation of protective films on metal surfaces, which significantly decreases corrosion under various conditions.

| Corrosion Inhibition Study | Environment | Efficiency (%) |

|---|---|---|

| Steel in acidic solution | HCl (0.5 M) | Up to 80% |

| Copper in saline solution | NaCl (0.1 M) | Up to 65% |

Antimicrobial Properties

While specific studies on the antimicrobial properties of this compound are scarce, its structural similarities to other biologically active compounds suggest potential applications in pharmaceuticals and agrochemicals. Compounds with similar structures have shown antimicrobial activity, indicating that further exploration of this compound could yield valuable insights .

Interaction with DNA

Recent studies have explored the interactions of related compounds with DNA. For example, derivatives of this compound have been investigated for their ability to bind to DNA minor grooves, demonstrating potential antitrypanosomal and antimalarial activities . This suggests that this compound may also exhibit similar biological activities worthy of further investigation.

Study on Corrosion Inhibition

A study conducted by researchers assessed the efficiency of this compound as a corrosion inhibitor for steel in acidic media. The results indicated that the compound formed a protective layer on the steel surface, leading to a significant reduction in corrosion rates compared to untreated samples. The electrochemical tests confirmed its effectiveness across various concentrations.

Synthesis and Biological Evaluation

Another study synthesized several derivatives of diamidines related to this compound and evaluated their biological activities against Trypanosoma brucei, the causative agent of African sleeping sickness. The results showed that some derivatives exhibited potent activity in vivo, curing infected mice at low doses . These findings highlight the potential of structurally related compounds in therapeutic applications.

Propriétés

IUPAC Name |

3,4-diaminobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLLPPSBBHDXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353223 | |

| Record name | 3,4-Diaminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17626-40-3 | |

| Record name | 3,4-Diaminobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17626-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diaminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Diaminobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 3,4-diaminobenzonitrile in the context of these research papers?

A1: this compound serves as a key building block in synthesizing various compounds, particularly bisbenzimidazole derivatives. These derivatives are explored for their potential antitumor activity due to their ability to act as DNA minor groove-targeted alkylating agents. []

Q2: Can you describe the structural characteristics of this compound?

A2: this compound (C₇H₇N₃) features a benzene ring with an amino group (-NH₂) at positions 3 and 4 and a nitrile group (-CN) at position 1. Crystallographic studies revealed it exists in two polymorphic forms: monoclinic [] and orthorhombic []. Both structures exhibit a nearly planar arrangement of non-hydrogen atoms and are stabilized by intermolecular N—H⋯N hydrogen bonds. [, ]

Q3: How is this compound typically synthesized?

A3: A novel synthesis route for this compound starts with 4-chloro-3-nitrobenzoic acid. The process involves amidation, dehydration, aminolysis, and reduction, achieving a high yield of 86%. This method is considered advantageous due to its simplicity and minimal byproduct formation. []

Q4: What is the significance of the bisbenzimidazole derivatives synthesized using this compound in the context of antitumor activity?

A5: The bisbenzimidazole derivatives synthesized using this compound exhibit structural similarities to the DNA minor groove binding fluorophore pibenzimol (Hoechst 33258). These analogues demonstrate increased cytotoxicity compared to pibenzimol and show high hypersensitivity factors, indicating a mechanism involving DNA alkylation. [] Further research on their structure-activity relationship could lead to the development of more potent and selective antitumor agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.